

Everolimus Quantification by LC-MS/MS: Application Notes and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Everolimus

CAS No.: 159351-69-6

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Introduction

Everolimus is an immunosuppressive and antiproliferative drug that inhibits the mammalian target of rapamycin (mTOR). It is used in organ transplantation and oncology. Due to its **narrow therapeutic window** and significant **pharmacokinetic variability**, Therapeutic Drug Monitoring (TDM) is essential for its safe and effective use [1] [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for **everolimus** quantification due to its high sensitivity, specificity, and ability to handle complex matrices like whole blood [1] [3]. This document provides detailed application notes and protocols for the precise quantification of **everolimus** using Multiple Reaction Monitoring (MRM).

Key MRM Transitions and Mass Spectrometry Parameters

The foundation of a specific LC-MS/MS method is the selection of appropriate MRM transitions. The table below summarizes the key parameters reported in the literature for **everolimus** and its internal standards.

Table 1: Optimized MRM Transitions for Everolimus and Internal Standards

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Internal Standard	Reference
Everolimus	975.5	908.5	Ascomycin	[4]
Everolimus	975.6	908.4	Not Specified	[3]
D4-Everolimus (IS)	(See Note 1)	(See Note 1)	N/A	[1]
SDZ RAD 223-756 (IS)	989.8	922.8	N/A	[4]
Ascomycin (IS)	809.5	756.5	N/A	[4]

Notes:

- **D4-Everolimus:** The stable isotope-labeled internal standard **D4-Everolimus** is highly recommended for optimal accuracy, as it corrects for matrix effects and recovery losses better than structural analogs like ascomycin [1] [4].
- **Ionization:** All transitions typically use positive electrospray ionization (ESI+) and monitor the ammonium adduct $[M+NH_4]^+$ of **everolimus**.

Detailed Experimental Protocols

Sample Preparation Methods

Robust sample preparation is critical. Below are protocols for different sample matrices.

- **Protocol 1: Protein Precipitation for Whole Blood (WB)** This is a common method for processing venous whole blood samples [1].
 - **Aliquot:** Pipette 100 μ L of whole blood (calibrator, QC, or patient sample) into a microcentrifuge tube.
 - **Add Internal Standard:** Add a suitable volume of the internal standard working solution (e.g., **D4-Everolimus**).
 - **Precipitate Proteins:** Add a cold protein precipitation solution (e.g., a mixture of **zinc sulfate, methanol, and acetonitrile**). Vortex vigorously.
 - **Incubate and Centrifuge:** Freeze the sample to enhance precipitation, then centrifuge at high speed (e.g., $>10,000 \times g$) for 10 minutes.

- **Inject:** Transfer the clear supernatant into an LC vial for analysis [1].
- **Protocol 2: Extraction for Volumetric Absorptive Microsampling (VAMS)** This protocol is for patient-centric microsampling devices like Mitra tips.
 - **Dry:** Allow the VAMS tip containing the capillary blood sample to dry completely.
 - **Extract:** Place the entire tip or a punched segment into a tube and add **pure methanol** as the extraction solvent. Include the internal standard.
 - **Vortex and Sonicate:** Vortex-mix and sonicate to ensure complete analyte extraction.
 - **Centrifuge and Inject:** Centrifuge to pellet the particulate matter and transfer the supernatant to an LC vial [1].
- **Protocol 3: Extraction for Quantitative Dried Blood Spots (qDBS)** This method is for devices like Capitainer and requires a more rigorous clean-up.
 - **Punch:** Punch a disk from the central part of the DBS.
 - **Extract:** Add the internal standard and an extraction solvent (e.g., **methanol/acetonitrile 80/20%** or pure acetonitrile) to the disk.
 - **Enhanced Purification:** To remove matrix interferences, an additional step with **MgSO₄ and sodium acetate** can be introduced to facilitate phase separation.
 - **Vortex, Centrifuge, and Inject:** Proceed with vortexing, centrifugation, and injection of the clean extract [5] [1].

Liquid Chromatography (LC) Conditions

Table 2: Typical LC Conditions for Everolimus Separation

Parameter	Specification	Reference
Analytical Column	Polar-modified C18 (e.g., Kinetex Polar C18)	[1]
Mobile Phase A	Water with 0.1% Formic Acid and 4 mM Ammonium Acetate	[1]
Mobile Phase B	Methanol with 0.1% Formic Acid and 4 mM Ammonium Acetate	[1]

Parameter	Specification	Reference
Gradient Program	High organic starting condition (e.g., 90% B), increasing to 100% B	[1]
Flow Rate	0.6 - 0.8 mL/min	[4] [3]
Run Time	2.8 - 3.5 minutes	[4] [3]
Injection Volume	5 - 20 μ L	(Typical for LC-MS/MS)

Method Validation Parameters

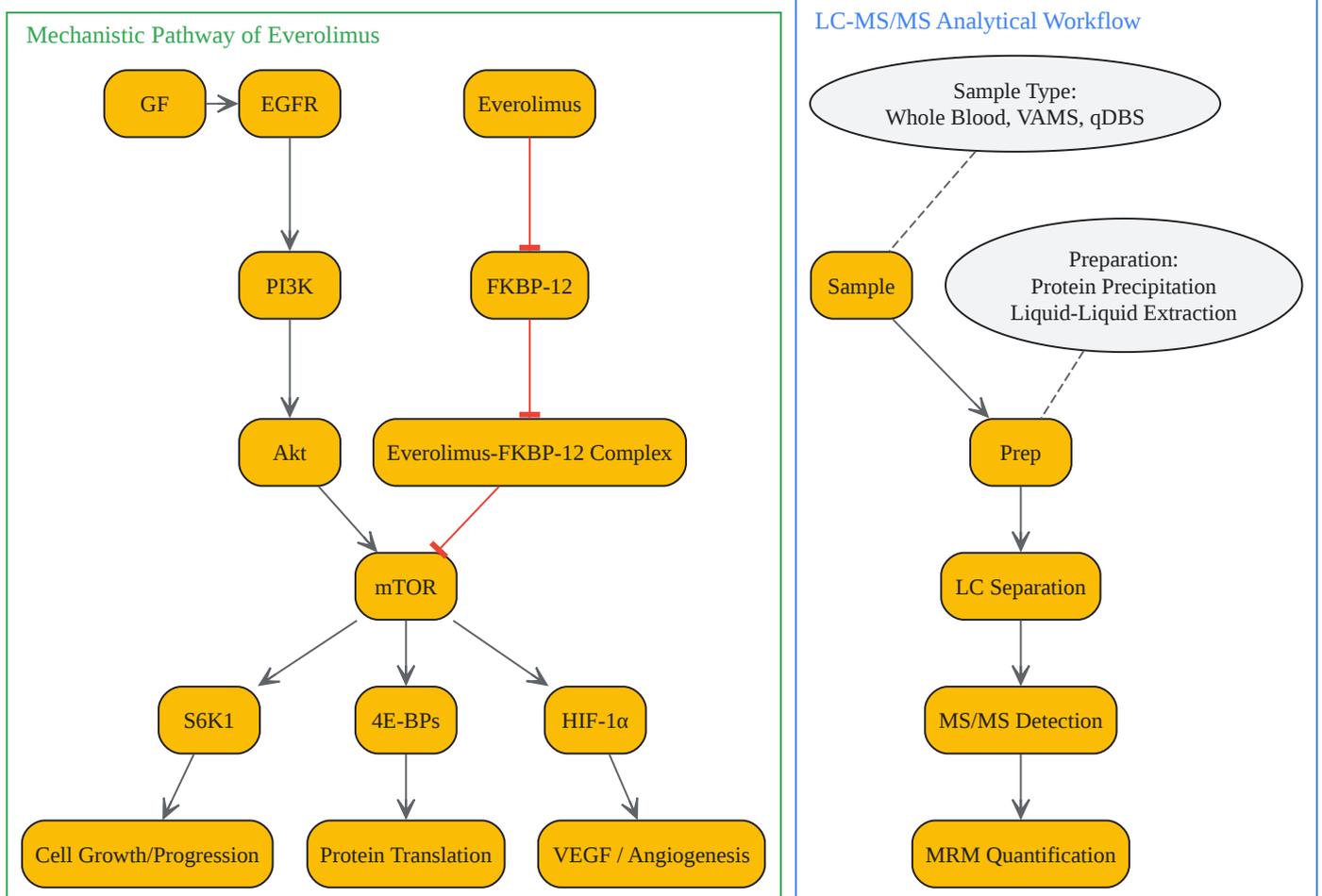
A method must be validated according to guidelines (e.g., EMA). Key parameters for a validated **everolimus** method are summarized below.

Table 3: Typical Validation Results for an Everolimus LC-MS/MS Assay

Validation Parameter	Performance Data	Reference
Linear Range	1.22 - 75 μ g/L (ng/mL)	[5] [3]
Intra-assay Precision	Coefficient of Variation (CV) \leq 10.7%	[5]
Inter-assay Precision	CV \leq 10.7%	[5]
Intra-assay Accuracy	Relative Error (RE) \leq \pm 4.4%	[5]
Carryover	Not Significant	[1]
Matrix Effect	Minimal/Well-controlled with SIL-IS	[1] [4]
Analytical Recovery	>76%	[4]
Stability in DBS	Stable for at least 80 days at 2-8°C	[5]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanistic pathway of **everolimus** and the analytical workflow for its quantification.



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Troubleshooting and Technical Notes

- **Hematocrit Effect:** Traditional DBS methods can be affected by hematocrit, leading to inaccurate quantification. This is significantly mitigated by using **volumetric microsampling devices** like Mitra (VAMS) or Capitainer (qDBS) [5] [1].
- **Choice of Internal Standard:** The use of a stable isotope-labeled internal standard (**D4-Everolimus**) is strongly recommended over structural analogs (e.g., ascomycin) to compensate for matrix effects and variations in extraction efficiency, ensuring higher accuracy and precision [1] [4].
- **Matrix Effects:** For Capitainer qDBS samples, a more rigorous extraction with additional purification steps (e.g., using MgSO₄) is necessary to remove matrix interferences from adhesive components and dyes [1].

Conclusion

The LC-MS/MS methods detailed here provide robust, sensitive, and specific protocols for the quantification of **everolimus** in various blood matrices. The adoption of volumetric microsampling techniques facilitates decentralized TDM, enabling patient-centric care. Adherence to the described MRM transitions, chromatographic conditions, and sample preparation protocols will ensure reliable analytical performance for clinical and research applications.

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To cite this document: Smolecule. [Everolimus Quantification by LC-MS/MS: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

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